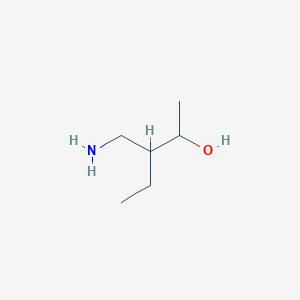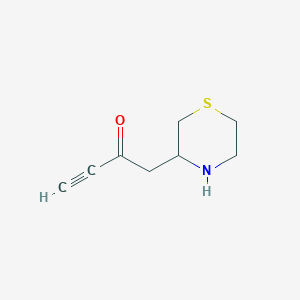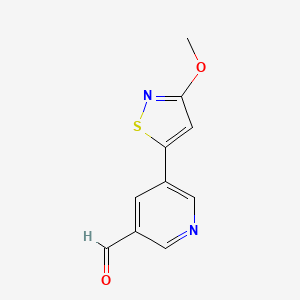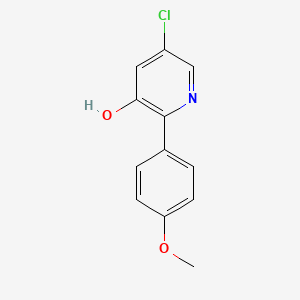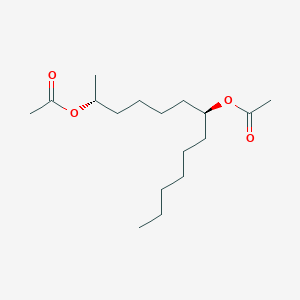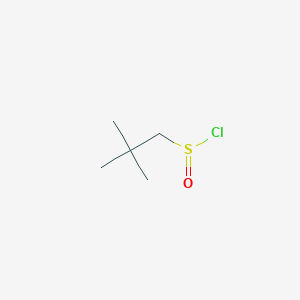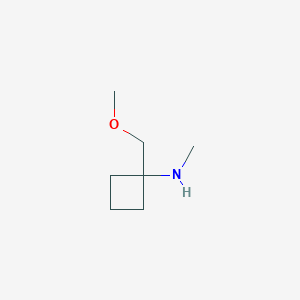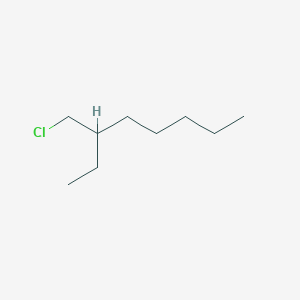
(1R)-1-(4-tert-butylphenyl)-2-chloroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, a chlorine atom, and a hydroxyl group on an ethan-1-ol backbone. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylphenylacetic acid.
Chlorination: The carboxylic acid group is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reduction: The acyl chloride is then reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Chlorination of Alcohol: The resulting alcohol is chlorinated using reagents like thionyl chloride (SOCl₂) to obtain (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol.
Industrial Production Methods
Industrial production of (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the starting materials and reagents.
Continuous Flow Systems: These systems ensure efficient mixing and reaction control.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO₄).
Reduction: Hydrogen gas (H₂) with palladium catalyst, lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of (1R)-1-(4-tert-butylphenyl)-2-chloroethanone.
Reduction: Formation of (1R)-1-(4-tert-butylphenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and functional groups. The molecular pathways involved may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(4-tert-butylphenyl)-2-methylpropan-1-ol: Similar structure but with a methyl group instead of a chlorine atom.
(1R)-1-(4-tert-butylphenyl)ethanol: Lacks the chlorine atom, making it less reactive in substitution reactions.
(1R)-1-(4-tert-butylphenyl)-2-bromoethan-1-ol: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness
(1R)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the same carbon chain, providing distinct reactivity and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C12H17ClO |
|---|---|
Poids moléculaire |
212.71 g/mol |
Nom IUPAC |
(1R)-1-(4-tert-butylphenyl)-2-chloroethanol |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8H2,1-3H3/t11-/m0/s1 |
Clé InChI |
VWLIAPTVFUEUKK-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)[C@H](CCl)O |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


